molecular formula C16H16N2O3 B188106 ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate CAS No. 72568-47-9

ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

Cat. No.: B188106
CAS No.: 72568-47-9
M. Wt: 284.31 g/mol
InChI Key: XTMWVOYEFHWDDN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a carboxylate ester group attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate can be synthesized through a cycloaddition reaction. One common method involves the reaction of α-cyanocinnamonitrile with ethyl acetoacetate in the presence of a base such as piperidine. This reaction typically proceeds under reflux conditions, resulting in the formation of the desired pyran compound with a high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate involves its ability to act as both an electrophile and a nucleophile due to the presence of the cyano and amino groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and the synthesis of complex molecules. The specific molecular targets and pathways involved depend on the particular application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both electron-donating and electron-withdrawing groups in its structure allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-3-20-16(19)13-10(2)21-15(18)12(9-17)14(13)11-7-5-4-6-8-11/h4-8,14H,3,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMWVOYEFHWDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381511
Record name ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

72568-47-9
Record name ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary application of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate explored in the research?

A: The research primarily investigates this compound's potential as a corrosion inhibitor for low carbon steel (LCS) in acidic environments []. Specifically, studies have focused on its effectiveness in 1.0 M HCl solutions.

Q2: How does this compound inhibit corrosion?

A: Electrochemical studies suggest that this compound acts as a mixed-type inhibitor []. This means it can influence both the anodic and cathodic reactions involved in the corrosion process. The inhibition mechanism is proposed to involve both physical and chemical adsorption of the molecule onto the LCS surface, forming a protective layer [].

Q3: What is known about the adsorption behavior of this compound on metal surfaces?

A: Research indicates that the adsorption of this compound onto LCS surfaces in acidic environments follows the Langmuir adsorption isotherm model []. This suggests that adsorption occurs at specific, homogeneous sites on the metal surface, forming a monolayer.

Q4: Have computational chemistry approaches been used to study this compound?

A: Yes, computational methods have been employed to calculate quantum chemical parameters for this compound []. These parameters, including EHOMO, ELUMO, energy gap, global hardness, and Fukui indices, provide insights into the molecule's reactivity and its potential interactions with metal surfaces [].

Q5: Beyond corrosion inhibition, has this compound exhibited potential in other areas?

A: Research has shown that derivatives of this compound, synthesized from its hydrazide form, exhibit promising anticancer activities [, ]. These derivatives demonstrate cytotoxic effects against various cancer cell lines and show inhibitory activity against tyrosine kinases and Pim-1 kinase, highlighting their potential for further development as anticancer agents [, ].

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